Product packaging for 1-ethoxy-2-isocyanoethane(Cat. No.:CAS No. 113790-15-1)

1-ethoxy-2-isocyanoethane

Cat. No.: B6235617
CAS No.: 113790-15-1
M. Wt: 99.1
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Description

Historical Trajectory and Foundational Studies in Isocyanide Chemistry

The story of 1-ethoxy-2-isocyanoethane is intrinsically linked to the broader history of isocyanide chemistry. Isocyanides, also known as isonitriles, were first synthesized in 1859, but for nearly a century, their study remained a relatively niche area of organic chemistry. nih.gov A significant turning point came in 1958 when new methods for their synthesis, primarily through the dehydration of formamides, made them more readily accessible to the scientific community. nih.gov This breakthrough paved the way for the exploration of their unique reactivity.

The defining characteristic of isocyanides is the presence of a divalent carbon atom, which imparts a reactivity profile distinct from most other functional groups in organic chemistry. nih.gov This unique feature allows isocyanides to undergo α-addition reactions, a key step in many of the processes they are known for. nih.gov Early foundational studies laid the groundwork for understanding the versatile nature of the isocyano group, which can act as both a nucleophile and an electrophile. frontiersin.org This dual reactivity is central to its utility in the synthesis of complex molecules.

Strategic Importance as a Versatile Synthetic Intermediate and Reagent

This compound's strategic value in organic synthesis stems from the reactivity of its isocyanide group, which is further modulated by the presence of the ethoxy group. This functionalization can influence the compound's solubility and reactivity profile. Isocyanides, in general, are highly prized as C1 building blocks, capable of introducing a nitrogen-containing fragment into a molecule in a single step. mdpi.commjstjournal.com

A significant application of isocyanides is in multicomponent reactions (MCRs), which are chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov These reactions are highly atom-economical and efficient. The most notable isocyanide-based MCRs are the Passerini and Ugi reactions.

The Passerini Reaction: First described in 1921, this three-component reaction involves an isocyanide, a carbonyl compound (an aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. nih.gov

The Ugi Reaction: Reported in 1959, this is a four-component reaction between an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding a bis-amide. nih.gov

The utility of functionalized isocyanides, such as the closely related 2,2-diethoxy-1-isocyanoethane, has been demonstrated in the synthesis of heterocyclic compounds. For instance, it has been used in reactions with sulfenyl chlorides and arylamines to produce isothioureas, which can then be cyclized to form 1-aryl-2-arylthio-1H-imidazoles. clockss.org Furthermore, this analogue has been successfully employed in Ugi four-component condensation reactions. researchgate.net These examples underscore the potential of this compound as a versatile intermediate for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.

Overview of Current Research Landscape and Key Academic Objectives

Current research involving isocyanides like this compound is focused on expanding their synthetic utility and exploring new applications. A major objective is the development of novel multicomponent reactions and the use of functionalized isocyanides to create diverse libraries of complex molecules for various applications, including drug discovery and materials science. mjstjournal.comnih.gov

The exploration of functionalized isocyanides, where an adjacent functional group can modulate the reactivity of the isocyano moiety or be used in subsequent transformations, is a key area of investigation. researchgate.netrsc.org The ethoxy group in this compound is an example of such a functionalization, potentially influencing its electronic and steric properties.

Another active area of research is the use of isocyanides in transition metal-catalyzed reactions. The isocyano group can act as a ligand, coordinating with transition metals and participating in various insertion reactions. acs.orgvu.nl This opens up new avenues for carbon-nitrogen and carbon-carbon bond formation.

Interdisciplinary Relevance in Synthetic Methodology Development

The chemistry of this compound and isocyanides, in general, has significant interdisciplinary relevance, particularly in the development of new synthetic methodologies that impact various scientific fields.

The efficiency and diversity-generating power of isocyanide-based multicomponent reactions have made them invaluable tools in medicinal chemistry and drug discovery. mdpi.commjstjournal.comnih.gov The ability to rapidly synthesize large libraries of complex, drug-like molecules is crucial for identifying new therapeutic agents. nih.gov

In materials science, isocyanides are being explored for the synthesis of novel polymers and metal-organic frameworks (MOFs). mjstjournal.com The coordinating properties of the isocyano group make it suitable for building complex, ordered structures with potential applications in gas storage, separation, and catalysis. mjstjournal.comacs.org

The development of "green" and sustainable chemical processes is another area where isocyanide chemistry is relevant. Multicomponent reactions are inherently atom-economical and often proceed under mild conditions, aligning with the principles of green chemistry. mdpi.com

Properties

CAS No.

113790-15-1

Molecular Formula

C5H9NO

Molecular Weight

99.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Ethoxy 2 Isocyanoethane

Established Synthetic Routes to Isocyanides Applied to 1-Ethoxy-2-isocyanoethane

Dehydration of N-(2-ethoxyethyl)formamide as a Primary Synthetic Strategy

A prevalent and widely utilized method for synthesizing isocyanides is the two-step process involving the formylation of a primary amine followed by the dehydration of the resulting formamide (B127407). researchgate.netresearchgate.net This approach is applicable to the synthesis of this compound, starting from 2-ethoxyethanamine.

The initial step in this synthetic sequence is the conversion of the primary amine, 2-ethoxyethanamine, into its corresponding formamide, N-(2-ethoxyethyl)formamide. This transformation is typically achieved through reaction with a formylating agent. Common and effective formylating agents include formic acid or its esters, such as methyl formate (B1220265) or ethyl formate. nih.govnih.gov

The reaction of 2-ethoxyethanamine with formic acid, for instance, can be driven to completion by removing the water generated during the condensation, often by azeotropic distillation with a solvent like toluene. nih.gov Alternatively, using an ester like methyl formate with the amine can also yield the desired formamide. nih.gov These reactions are generally straightforward and produce N-(2-ethoxyethyl)formamide in high yield, providing the necessary substrate for the subsequent dehydration step.

The critical step in this synthesis is the dehydration of N-(2-ethoxyethyl)formamide to yield this compound. researchgate.net Several powerful dehydrating agents are effective for this transformation, with phosphorus oxychloride (POCl₃) and triphosgene (B27547) (bis(trichloromethyl) carbonate) being among the most common. researchgate.netresearchgate.net Phosgene and diphosgene are also effective but are often avoided due to their extreme toxicity and handling difficulties. mdpi.comelsevierpure.com

The reaction is typically carried out in the presence of a base to neutralize the acidic byproducts. Tertiary amines, such as triethylamine (B128534) or pyridine, are frequently employed for this purpose. mdpi.comnih.gov The choice of solvent, reaction temperature, and the rate of addition of the dehydrating agent are crucial parameters for optimizing the yield and minimizing side reactions. Dichloromethane is a commonly used solvent for these reactions. rsc.org

Optimization of the reaction conditions is essential for achieving high yields. For example, carrying out the reaction at low temperatures, sometimes as low as 0°C or below, can help to control the exothermic nature of the reaction and improve the selectivity for the desired isocyanide product. mdpi.com A recently developed protocol using phosphorus oxychloride in triethylamine as the solvent has been shown to produce isocyanides in excellent yields in a very short reaction time. researchgate.net

Dehydrating AgentTypical BaseCommon SolventKey Optimization Parameters
Phosphorus oxychloride (POCl₃)Triethylamine, PyridineDichloromethane, TriethylamineLow temperature (e.g., 0°C), controlled addition of reagent
TriphosgeneTriethylamineDichloromethaneStrict temperature control, inert atmosphere
p-Toluenesulfonyl chloride (p-TsCl)Pyridine, TriethylamineDichloromethaneCan be less exothermic than POCl₃

Alternative and Emerging Synthetic Approaches

While the formamide dehydration route is well-established, other methods for the synthesis of isocyanides exist and may be applicable to this compound.

The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a classic method for the preparation of isocyanides directly from primary amines. wikipedia.orgcollegedunia.com This reaction involves treating a primary amine, in this case, 2-ethoxyethanamine, with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). chemistnotes.comscienceinfo.com

The mechanism proceeds through the formation of dichlorocarbene (B158193) (:CCl₂) as a reactive intermediate, which is generated by the action of the strong base on chloroform. wikipedia.orgtestbook.com The primary amine then reacts with the dichlorocarbene, and subsequent elimination steps lead to the formation of the isocyanide. A key characteristic of this reaction is the potent, foul odor of the isocyanide product, which has historically been used as a qualitative test for primary amines. collegedunia.comscienceinfo.com While effective, the carbylamine reaction can sometimes suffer from modest yields and the production of significant waste. Modern modifications may employ phase-transfer catalysts to improve the reaction efficiency. wikipedia.org

Modern synthetic chemistry is increasingly focused on the development of catalytic methods to replace stoichiometric reagents, aiming for greater efficiency and sustainability. In the context of isocyanide synthesis, catalytic routes are being explored, although they are less common than the classical dehydration methods.

Some research has focused on the catalytic dehydration of formamides. While many established methods use stoichiometric dehydrating agents, research into catalytic systems is ongoing. Furthermore, processes involving the carbonylation of amines or related compounds using transition metal catalysts could potentially offer alternative pathways to isocyanates and their precursors, although direct catalytic routes to isocyanides from simple starting materials are still an area of active development. google.comgoogle.com For instance, palladium-catalyzed reactions have been shown to be effective in certain isocyanide syntheses. acs.org These emerging catalytic approaches represent a frontier in isocyanide synthesis and may eventually provide more efficient and environmentally benign methods for the production of compounds like this compound.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound can be designed to incorporate several key green chemistry principles, focusing on solvent choice, atom economy, and waste reduction.

Traditional isocyanide syntheses often employ volatile and hazardous organic solvents like dichloromethane. nih.gov However, greener alternatives are actively being explored. A significant advancement is the development of solvent-free or "co-solvent-free" dehydration reactions. nih.gov In such a procedure for a compound like this compound, a tertiary amine base such as triethylamine can serve as both the base and the solvent. nih.gov This approach drastically reduces the generation of volatile organic compound (VOC) waste.

For the synthesis of this compound, a hypothetical solvent-free reaction would involve mixing N-(2-ethoxyethyl)formamide with a dehydrating agent like phosphorus oxychloride (POCl₃) directly in triethylamine at a controlled temperature, likely around 0 °C. nih.gov The reaction is typically rapid, often completing in minutes. nih.gov This method not only minimizes solvent waste but also simplifies the work-up procedure, often requiring just a simple filtration through silica (B1680970) gel to isolate the product. nih.gov

Another green approach involves conducting the synthesis in aqueous media, which is a significant challenge due to the reactivity of many dehydrating agents with water. However, innovative methods using micellar conditions have been reported for the synthesis of aliphatic isocyanides. While not specifically documented for this compound, this methodology could be adapted.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The dehydration of N-(2-ethoxyethyl)formamide to this compound inherently has byproducts, which lowers its atom economy. The choice of dehydrating agent significantly impacts the amount and nature of the waste generated.

For instance, using phosphorus oxychloride (POCl₃) generates inorganic phosphate (B84403) byproducts, which are generally considered less environmentally harmful than the large amounts of organic waste produced by some other reagents. nih.gov Another commonly used reagent, p-toluenesulfonyl chloride (p-TsCl), while effective, generates p-toluenesulfonic acid derivatives as waste. rsc.org

A key metric for evaluating the environmental impact of a synthesis is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. libretexts.org For isocyanide synthesis, E-factors can vary widely depending on the chosen method. Solvent-free approaches significantly lower the E-factor by eliminating solvent waste from the calculation. nih.gov For example, a solvent-free POCl₃-mediated synthesis of an isocyanide was reported to have a much lower E-factor compared to traditional solvent-based methods. nih.gov

To further reduce waste, the choice of base and its recovery can be considered. While triethylamine is common, other bases could be explored for easier separation and potential recycling. The work-up procedure is also critical; minimizing the use of aqueous quenching and extraction steps can significantly reduce waste generation. nih.gov

Below is a comparative table illustrating the potential environmental impact of different dehydrating agents that could be used for the synthesis of this compound.

Dehydrating AgentTypical SolventKey ByproductsRelative E-Factor (Qualitative)
Phosphorus oxychloride (POCl₃)Dichloromethane or Solvent-free (Triethylamine)Inorganic phosphates, Triethylamine hydrochlorideModerate to Low (solvent-free)
p-Toluenesulfonyl chloride (p-TsCl)Dichloromethane, Pyridinep-Toluenesulfonic acid derivatives, Pyridine hydrochlorideHigh
Triphenylphosphine (PPh₃) / IodineDichloromethaneTriphenylphosphine oxide, Triethylamine hydroiodideHigh

The field of biocatalysis offers promising avenues for the green synthesis of complex molecules. While the direct biocatalytic synthesis of a simple aliphatic isocyanide like this compound is not yet established, research into the natural biosynthesis of isonitrile-containing compounds provides a foundation for future developments.

Nature produces a variety of isocyanide natural products, and the enzymes responsible for their synthesis are being identified and characterized. nih.govnih.govacs.org These enzymes, often referred to as isonitrile synthases, typically catalyze the formation of the isocyanide group from an amino group of an amino acid. acs.org The carbon atom of the isocyanide is often derived from another biological molecule, such as ribulose-5-phosphate. nih.gov

Another class of enzymes, Fe(II)/2-oxoglutarate dependent enzymes, are also known to catalyze isonitrile formation. researchgate.net These enzymes perform a four-electron oxidative process on an N-alkylglycine substrate to generate the N-alkylisonitrile. researchgate.net

While these natural pathways are specific to their substrates, the principles of enzyme engineering and directed evolution could potentially be applied to develop a biocatalyst for the synthesis of this compound from a suitable precursor, such as 2-ethoxyethylamine. Such a biocatalytic route would operate under mild, aqueous conditions and offer high selectivity, representing the ultimate green synthesis. However, this remains a prospective approach requiring significant research and development.

Purification Techniques and Yield Optimization in Laboratory and Pilot-Scale Synthesis

The purification of isocyanides like this compound requires careful consideration due to their characteristic strong odor and potential for decomposition, especially in the presence of acid. wikipedia.org Optimization of the reaction conditions is crucial for maximizing the yield and simplifying the purification process.

In the laboratory, the dehydration of N-(2-ethoxyethyl)formamide is often monitored by thin-layer chromatography (TLC) to determine the point of completion. nih.gov Upon completion, the reaction mixture is typically worked up to remove the dehydrating agent byproducts and the base. A common laboratory procedure involves pouring the reaction mixture into a packed silica gel column and eluting with a non-polar solvent like diethyl ether. nih.gov This method is efficient for small-scale synthesis and avoids aqueous work-up, which can lead to hydrolysis of the isocyanide.

For volatile isocyanides, distillation is a primary purification method. dtic.milorgsyn.orgorgsyn.org Given the likely boiling point of this compound, vacuum distillation would be the method of choice to avoid thermal decomposition. A rotary evaporator can be used for the initial removal of volatile solvents and unreacted reagents, followed by fractional distillation under reduced pressure to obtain the pure product. dtic.milorgsyn.org

Yield optimization is an iterative process involving the adjustment of several parameters:

Stoichiometry: The molar ratio of the dehydrating agent and base to the formamide precursor is critical. An excess of the dehydrating agent and base is often used to ensure complete conversion. rsc.org

Temperature: The dehydration reaction is typically conducted at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. nih.gov

Reaction Time: The reaction is usually rapid, but monitoring is necessary to determine the optimal time for quenching the reaction to prevent product degradation. nih.gov

Concentration: In some cases, running the reaction at a higher concentration can increase the reaction rate and reduce solvent usage. rsc.org

On a pilot scale, the challenges of heat transfer, mixing, and material handling become more pronounced. The purification method would likely shift from chromatography to multi-plate fractional distillation. The design of the reactor and the purification train would need to account for the odorous nature of the product, requiring a closed system. Process optimization at this scale would focus on maximizing throughput and ensuring consistent product quality. The choice of reagents would also be influenced by cost and availability at a larger scale. For instance, while POCl₃ is effective, its handling on a large scale requires specialized equipment and safety protocols.

Below is a table summarizing potential purification methods and key optimization parameters for the synthesis of this compound.

ParameterLaboratory ScalePilot Scale
Primary Purification Method Flash column chromatography, Vacuum distillationFractional vacuum distillation
Key Optimization Variables Stoichiometry of reagents, Reaction temperature, Reaction timeFeed rate, Temperature profile in distillation column, Reflux ratio
Yield Maximization Strategies Careful monitoring of reaction progress (TLC), Anhydrous conditions, Non-aqueous work-upProcess analytical technology (PAT) for real-time monitoring, Efficient heat exchange, Optimized distillation column design

Reactivity and Mechanistic Investigations of 1 Ethoxy 2 Isocyanoethane

Multicomponent Reactions (MCRs) Featuring 1-Ethoxy-2-isocyanoethane

This compound is a valuable building block in the synthesis of complex organic molecules through isocyanide-based multicomponent reactions (IMCRs). Its unique structure, featuring both an ether linkage and an isocyanide functional group, allows for the introduction of specific functionalities into the final products.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. researchgate.netwikipedia.orgorganic-chemistry.org This reaction is known for its high yields, mild reaction conditions, and the ability to generate a diverse library of compounds. wikipedia.orgslideshare.net The mechanism of the Ugi reaction is generally understood to proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final bis-amide product. wikipedia.orgorganic-chemistry.orgslideshare.net

The Ugi reaction is renowned for its broad substrate scope. A wide variety of aldehydes, amines, and carboxylic acids can be employed, leading to a vast array of potential products. In the context of this compound, this versatility allows for the incorporation of the ethoxyethyl group into diverse molecular scaffolds. The reaction is generally compatible with a wide range of functional groups, which contributes to its utility in the synthesis of complex molecules.

Table 1: Representative Examples of Ugi Reaction Components

AldehydeAmineCarboxylic Acid
BenzaldehydeAnilineAcetic Acid
AcetaldehydeBenzylamineBenzoic Acid
FormaldehydeCyclohexylamineFormic Acid

This table provides a general overview of the types of components that can be used in a Ugi reaction. The compatibility of this compound with these and other substrates would need to be determined experimentally.

The development of asymmetric Ugi reactions has been a significant area of research, aiming to control the stereochemistry of the newly formed stereocenter. One effective strategy involves the use of chiral auxiliaries. nih.govresearchgate.netnih.gov These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. For instance, chiral β-amino acids have been successfully employed as auxiliaries in intramolecular Ugi reactions to produce α-amino acid derivatives with high stereoselectivity. nih.gov The mild conditions of the Ugi condensation and the subsequent removal of the auxiliary make this a powerful method for asymmetric synthesis. nih.gov

The products of the Ugi reaction, often referred to as Ugi adducts, are themselves versatile intermediates for further chemical transformations. mdpi.comrsc.orgresearchgate.net These "post-Ugi transformations" can involve intramolecular cyclizations, rearrangements, or other reactions to generate more complex and often heterocyclic structures. mdpi.comresearchgate.netresearchgate.net For example, Ugi adducts can be designed to undergo subsequent palladium-catalyzed intramolecular cyclizations to produce polycyclic N-heterocycles. mdpi.com These cascade sequences, where multiple bonds are formed in a single, uninterrupted process, offer a highly efficient route to complex molecular architectures. mdpi.com

The Passerini three-component reaction (P-3CR) is another important isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.govresearchgate.net The reaction is believed to proceed through the activation of the carbonyl group by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate, which is then trapped by the carboxylate. nih.gov

Similar to the Ugi reaction, the Passerini reaction exhibits a broad substrate scope. However, achieving stereochemical control in the Passerini reaction has been a significant challenge. broadinstitute.org Recent advances have focused on the development of catalytic asymmetric versions of the reaction, often employing chiral Lewis acids to control the stereochemical outcome. broadinstitute.org

Table 2: Comparison of Ugi and Passerini Reactions

FeatureUgi ReactionPasserini Reaction
Components Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideAldehyde/Ketone, Carboxylic Acid, Isocyanide
Product α-Acylamino carboxamideα-Acyloxy carboxamide
Key Intermediate Nitrilium ionNitrilium ion

Beyond the Ugi and Passerini reactions, this compound can also participate in other isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govresearchgate.net The GBB reaction is a three-component reaction between an amidine (often a 2-aminoazine), an aldehyde, and an isocyanide to produce fused imidazoles, such as imidazo[1,2-a]pyridines. nih.govorganic-chemistry.orgthieme.debeilstein-journals.org The reaction mechanism involves the formation of an imine, which is then attacked by the isocyanide to form a nitrilium intermediate. Subsequent intramolecular cyclization and aromatization lead to the final heterocyclic product. thieme.de The GBB reaction has proven to be a powerful tool for the synthesis of medicinally relevant scaffolds. nih.govthieme.de

Ugi Reactions: Scope, Stereoselectivity, and Mechanistic Elucidation

Cycloaddition Reactions of the Isocyanide Moiety

The isocyanide functional group in this compound is a versatile participant in a variety of cycloaddition reactions. The unique electronic structure of the isocyano group (–N+≡C–), with its nucleophilic carbon atom and electrophilic nitrogen atom, allows it to react with a wide range of substrates to form diverse heterocyclic structures. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules. nih.govsemanticscholar.org

[X+Y] Cycloadditions (e.g., [4+1] with tetrazines)

The [4+1] cycloaddition is a characteristic reaction of isocyanides, where the isocyanide acts as a one-atom (C1) component reacting with a four-atom (X-X-X-X) system. nih.govrsc.org A prominent example is the reaction with 1,2,4,5-tetrazines. This reaction is a powerful tool in bioorthogonal chemistry for labeling biomolecules due to its high biocompatibility and specific reactivity. nih.govresearchgate.net

The reaction between an isocyanide like this compound and a tetrazine proceeds through an initial [4+1] cycloaddition to form a highly unstable tetraazanorbornadienimine intermediate. nih.gov This intermediate rapidly undergoes a retro-[4+2] cycloaddition (cycloreversion), releasing a molecule of dinitrogen (N₂). nih.gov The resulting imine derivative then tautomerizes to form an aromatic pyrazole, which may subsequently hydrolyze depending on the reaction conditions. nih.gov

Recent research has shown that the rate of this cycloaddition can be significantly influenced by the substituents on the tetrazine ring. Unexpectedly, bulky substituents on the tetrazine can accelerate the reaction. nih.gov Computational studies suggest that this acceleration is due to stabilizing dispersion forces between the isocyanide and the tetrazine substituents in the transition state. nih.gov This finding is contrary to typical steric hindrance effects and highlights the unique nature of this transformation.

Selected Second-Order Rate Constants for the Reaction of Tetrazines with Isonitriles
TetrazineIsonitrileRate Constant (k₂) [M⁻¹s⁻¹]SolventTemperature (°C)
3,6-di(2-pyridyl)-s-tetrazine (DPTz)trans-Cyclooctene (TCO)2000DMSO:H₂O (4:1)37
3,6-bis(1-methyl-1H-pyrazol-4-yl)-1,2,4,5-tetrazine (3c)tert-Octyl isocyanide (t-OcNC)57 ± 5Not SpecifiedNot Specified
3,6-di(2-pyridyl)-s-tetrazine (DPTz)Bicyclononyne (BCN)0.14DMSO:H₂O (4:1)37
3,6-di-tert-butyl-1,2,4,5-tetrazine (1d)2-Phenylethyl isonitrile (PhEtNC)0.0031 ± 0.0002Not SpecifiedNot Specified

This table presents kinetic data for the cycloaddition reactions of various tetrazines with different dienophiles, including isonitriles, to illustrate the reactivity trends discussed. Data sourced from nih.gov.

Dipolar Cycloadditions (e.g., with nitrones, azides)

Isocyanides can also participate in 1,3-dipolar cycloaddition reactions, which are a powerful method for synthesizing five-membered heterocyclic rings. nih.gov In these reactions, the isocyanide reacts with a 1,3-dipole, such as a nitrone or an azide.

With Nitrones: The reaction of isocyanides with nitrones represents a versatile strategy for constructing nitrogen-based heterocycles. nih.gov Metal catalysts or mediators can facilitate these cycloadditions. For instance, a silver-assisted [3+2] annulation of nitrones with isocyanides has been developed, yielding 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-one derivatives in good to excellent yields as single diastereomers. nih.gov Similarly, gold(III)-bound isocyanides react with nitrones at low temperatures to generate N-heterocyclic carbene (NHC) complexes or other gold(III)-metallacycles. acs.orgacs.org The coordination of the isocyanide to the metal center activates it towards the cycloaddition. acs.orgmathnet.ru

Examples of Silver-Catalyzed [3+2] Annulation of Nitrones with Isocyanides
ProductYield (%)Melting Point (°C)
4-(4-Chlorophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one83110–111
2,3-Diphenyl-4-(m-tolyl)-1,2,4-oxadiazolidin-5-one87108–109
4-(2-Nitrophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one72147–148

This table showcases the efficiency of the silver-assisted cycloaddition of nitrones and isocyanides to form oxadiazolidin-5-ones. Data sourced from nih.gov.

With Azides: The cycloaddition of isocyanides with azides can lead to the formation of tetrazoles. This reaction can be influenced by the presence of metal catalysts or by the molecular structure of the reactants. For example, the reaction between palladium-bound isocyanides and azide ions results in the formation of palladium tetrazolate complexes. rsc.org DFT calculations suggest this process occurs via a stepwise mechanism involving the formation of an acyclic intermediate, rather than a concerted 1,3-dipolar cycloaddition. rsc.org In an intramolecular context, molecules containing both an azide and an isocyanide group can undergo cyclization, which can be triggered by an external azide anion, to form complex heterocyclic systems like cyclic cyanamides or tetrazoles. acs.orgnih.gov

Tandem Reactions Involving Cycloaddition Intermediates

The reactive intermediates generated from the cycloaddition of this compound can be trapped in tandem or cascade reactions to build molecular complexity in a single operation. These processes are highly efficient as they avoid the isolation of intermediates, saving time and resources.

One such example is a base-catalyzed tandem sequence involving a Michael addition followed by an intramolecular isocyanide [3+2] cycloaddition. rsc.org In this process, an isocyanoacetate reacts with a Michael acceptor that also contains a tethered carbonyl group. The initial Michael addition generates an enolate intermediate which then undergoes an intramolecular cycloaddition with the carbonyl group, leading to the highly diastereoselective formation of fused oxazolines under mild conditions. rsc.org

Isocyanide-based multicomponent reactions (IMCRs) can also be coupled with subsequent cyclization steps. For instance, products from an Ugi reaction, which involves an isocyanide, can be designed to contain additional reactive functionalities like an alkene, alkyne, or azide. beilstein-journals.org These functionalities can then participate in a post-condensation cyclization, such as a ring-closing metathesis or a 1,3-dipolar cycloaddition, to generate cyclic peptidomimetics. beilstein-journals.org

Metal-Catalyzed Transformations Involving this compound

The reactivity of this compound can be significantly expanded and controlled through the use of transition metal catalysts. The isocyanide group can act both as a reactant that gets incorporated into the final product and as a ligand that modulates the properties of the metal catalyst. wikipedia.orgwikipedia.orgresearchgate.net

Transition Metal Catalysis for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. umd.edunih.govnih.gov Isocyanides, including this compound, have emerged as versatile C1 building blocks in these transformations, acting as substitutes for carbon monoxide (CO). nih.govvu.nl

The general catalytic cycle for these "imidoylative cross-couplings" typically involves the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0)). nih.gov This is followed by a 1,1-migratory insertion of the isocyanide into the newly formed metal-carbon bond, creating an imidoyl-metal intermediate. nih.govacs.org This intermediate can then react with a nucleophile (either carbon- or heteroatom-based) via transmetalation or direct coupling, followed by reductive elimination to release the final imine-containing product and regenerate the active catalyst. nih.gov

This methodology allows for the efficient synthesis of a wide variety of nitrogen-containing compounds. nih.gov While palladium has been extensively studied for these reactions, recent research has focused on using more earth-abundant and economical base metals like nickel, copper, and iron. vu.nlvu.nl These base metals can offer different reactivity profiles, sometimes involving single-electron transfer (SET) or radical pathways, further expanding the synthetic utility of isocyanide insertion reactions. vu.nlnitrkl.ac.in

Role as a Ligand or Reactant in Organometallic Chemistry

Beyond its role as a substrate in catalytic reactions, this compound can also function directly as a ligand in organometallic and coordination chemistry. researchgate.netrsc.org

As a Ligand: Isocyanides are isoelectronic with carbon monoxide but exhibit distinct electronic properties. wikipedia.orgrsc.org They are generally considered stronger σ-donors and weaker π-acceptors than CO. wikipedia.orgrsc.org This makes them effective ligands for stabilizing low-valent transition metal complexes. rsc.org The electronic and steric properties of the isocyanide can be tuned by changing the organic substituent (in this case, the ethoxyethyl group). As ligands, isocyanides can influence the reactivity, stability, and catalytic activity of the metal center. researchgate.netrsc.org They can form a wide array of complexes, including homoleptic complexes (containing only isocyanide ligands) and mixed-ligand systems (e.g., with carbonyls or phosphines). wikipedia.org

As a Reactant: In the context of organometallic chemistry, the isocyanide group itself is the reactive entity. When coordinated to a metal center, the electrophilicity of the isocyanide carbon is enhanced, making it susceptible to nucleophilic attack. vu.nl This activation is a key principle in many catalytic transformations. The insertion of the isocyanide into metal-carbon or metal-heteroatom bonds, as discussed previously, is a prime example of its role as a reactant within a catalytic cycle. nih.govacs.org This dual role as both a ligand and an internal reactant makes this compound a valuable tool in the synthesis of complex organic molecules. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles

The isocyanide carbon of this compound exhibits amphiphilic character, capable of acting as both a nucleophile and an electrophile. This dual reactivity is a hallmark of isocyanides and is central to their synthetic utility.

Nucleophilic Character: The terminal carbon of the isocyano group possesses a lone pair of electrons, rendering it nucleophilic. This allows this compound to participate in reactions with a variety of electrophiles. A prominent example of this nucleophilic behavior is its involvement in multicomponent reactions such as the Passerini and Ugi reactions.

In the Passerini reaction , this compound can react with a carbonyl compound and a carboxylic acid to form an α-acyloxy amide. The initial step involves the nucleophilic attack of the isocyanide carbon on the carbonyl carbon.

Similarly, in the Ugi four-component reaction (U-4CR) , this compound, an amine, a carbonyl compound, and a carboxylic acid combine to yield a bis-amide. The reaction is initiated by the formation of an imine from the amine and carbonyl compound, which is then attacked by the nucleophilic isocyanide. The subsequent steps involve the addition of the carboxylic acid and an intramolecular rearrangement.

The nucleophilicity of the isocyanide carbon is influenced by the electron-withdrawing inductive effect of the adjacent ethoxy group. This effect can modulate the reaction rates and the stability of the intermediates formed during these transformations.

Electrophilic Character: Conversely, the isocyanide carbon can also act as an electrophile. This is particularly evident in its reactions with organometallic reagents and in certain cycloaddition reactions. The electrophilicity arises from the contribution of a resonance structure where the terminal carbon is electron-deficient.

The electrophilic nature of the isocyanide carbon allows it to be attacked by strong nucleophiles. For instance, organolithium or Grignard reagents can add to the isocyanide to form metallo-imidoyl intermediates, which can be further functionalized.

Below is a data table summarizing the dual reactivity of this compound:

Reactivity TypeAttacking SpeciesReaction TypeIllustrative Reaction
Nucleophilic ElectrophilesMulticomponent ReactionPasserini Reaction, Ugi Reaction
Electrophilic NucleophilesAddition ReactionReaction with Organometallics

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

In reactions where multiple functional groups are present or where different constitutional or stereoisomers can be formed, the selectivity of the transformation becomes a critical aspect. For this compound, the interplay between the isocyanide and ethoxy functionalities, along with the reaction conditions, governs the chemo-, regio-, and stereochemical outcomes.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing other reactive sites, the isocyanide group of this compound can be selectively targeted. For example, in multicomponent reactions, the isocyanide's unique reactivity allows it to participate while other functional groups in the reactants, such as esters or amides, may remain untouched under appropriate conditions. The choice of catalyst and reaction parameters is crucial in directing the reaction towards the desired functional group.

Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. In cycloaddition reactions, for instance, this compound can exhibit distinct regioselectivity. In a [4+1] cycloaddition with a conjugated diene, the isocyanide can add in a specific orientation to yield a particular regioisomer of the resulting five-membered ring. The electronic nature of the diene and the isocyanide, as well as steric factors, play a significant role in determining the regiochemical outcome.

The following table illustrates potential regioselective outcomes in a hypothetical cycloaddition reaction:

Reaction TypeReactant AReactant BPossible RegioisomersPredominant Regioisomer
[4+1] Cycloaddition 1,3-ButadieneThis compound2,5-dihydro-1H-pyrrole derivative (A)Dependent on reaction conditions and substituents
2,3-dihydro-1H-pyrrole derivative (B)

Stereoselectivity: Stereoselectivity concerns the preferential formation of one stereoisomer over another. If this compound is chiral or reacts with a chiral substrate or in the presence of a chiral catalyst, the reaction can proceed with high stereoselectivity. For example, in an asymmetric Passerini reaction using a chiral carboxylic acid, the newly formed stereocenter in the α-acyloxy amide product can be generated with a high degree of diastereomeric or enantiomeric excess.

The stereochemical outcome is often dictated by the transition state geometry, where steric and electronic interactions between the reactants and any chiral auxiliaries or catalysts favor the formation of one stereoisomer.

Detailed research findings on the specific stereoselective reactions of this compound are limited in the public domain, but analogies can be drawn from studies on other chiral isocyanides, which have been shown to be effective in inducing stereoselectivity in multicomponent reactions.

Applications of 1 Ethoxy 2 Isocyanoethane in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Isocyanides, in general, are powerful reagents for constructing a variety of ring systems due to the unique reactivity of the isocyano group.

Synthesis of Nitrogen-Containing Heterocycles (e.g., imidazoles, pyrrolidinones)

Isocyanides are renowned for their utility in synthesizing nitrogen-containing heterocycles. For instance, the van Leusen imidazole synthesis is a classic method that utilizes tosylmethylisocyanide (TosMIC) to produce the imidazole ring, a core structure in many pharmaceuticals. nih.gov Imidazole and its derivatives are crucial in medicinal chemistry due to their wide spectrum of biological activities. nih.gov

Despite the general utility of isocyanides in this area, there is no specific information available from the performed searches that documents the use of 1-ethoxy-2-isocyanoethane in the synthesis of imidazoles or pyrrolidinones. Methodologies for pyrrolidin-2-one synthesis often involve other pathways, such as those starting from donor-acceptor cyclopropanes or erythruronolactone. researchgate.netmdpi.com

Role in Complex Natural Product Synthesis and Analogue Derivatization

The total synthesis of natural products is a field that drives innovation in organic chemistry. researchgate.net Isocyanides are found in a number of marine and terrestrial natural products and are valuable intermediates in synthetic pathways. researchgate.net Their unique reactivity allows for the construction of complex molecular architectures.

However, a review of the literature does not provide specific instances where this compound has been employed as a key building block in the total synthesis of a complex natural product or in the derivatization of natural product analogues.

Applications in Diversity-Oriented Synthesis (DOS) and Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a strategy focused on the efficient creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. cam.ac.uknih.govmdpi.com The goal of DOS is to populate chemical space with novel scaffolds that are underrepresented in typical screening collections. cam.ac.uksemanticscholar.org Isocyanides, with their capacity for multicomponent reactions, are valuable tools in DOS for generating skeletal diversity.

Despite the potential of isocyanides in this field, the available research does not highlight any specific application of this compound in a diversity-oriented synthesis campaign or for the generation of a chemical library.

Computational and Theoretical Investigations of 1 Ethoxy 2 Isocyanoethane Chemistry

Quantum Chemical Studies on Electronic Structure and Bonding

Currently, there is a notable absence of specific quantum chemical studies in the publicly available scientific literature that focus exclusively on the electronic structure and bonding of 1-ethoxy-2-isocyanoethane. While general principles of quantum chemistry and valence bond theory can provide a foundational understanding of isocyanides, detailed computational analyses such as molecular orbital (MO) theory, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) have not been specifically reported for this compound.

For isocyanides in general, the electronic structure is characterized by a carbon-nitrogen triple bond with a formal positive charge on the nitrogen and a negative charge on the carbon. This is represented by the resonance structures R−N+≡C− and R−N=C:. High-level valence bond calculations on isocyanides suggest a significant contribution from the carbenic form (R−N=C:), which is crucial to understanding their reactivity. The isocyano group's electronic nature, particularly the nucleophilic and electrophilic character of the isocyanide carbon, is central to its role in various chemical transformations. However, without specific computational studies on this compound, a detailed quantitative description of its frontier molecular orbitals (HOMO-LUMO), charge distribution, and bond orders remains undetermined.

Reaction Pathway Elucidation and Transition State Analysis (e.g., DFT studies of MCRs)

Theoretical investigations of MCRs for other isocyanides have provided valuable insights into the reaction mechanisms, including the identification of transition states and the calculation of activation energies. These studies help in understanding the kinetics and thermodynamics of the reaction, which in turn aids in predicting the feasibility of a particular transformation. However, in the absence of specific DFT studies on this compound, the precise energetic profiles and geometries of transition states for its participation in MCRs have not been documented.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of chemical reactions. For this compound, such predictive studies have not been specifically reported. In principle, computational methods could be employed to calculate various reactivity indices, such as the Fukui function or the local softness, to predict the most likely sites for electrophilic or nucleophilic attack.

In the context of reactions where multiple products can be formed, computational modeling can be used to determine the relative energies of the transition states leading to different regioisomers or stereoisomers. The product distribution is then predicted based on the calculated activation barriers, with the kinetically favored product being the one formed via the lowest energy transition state. Without dedicated computational studies for this compound, any predictions regarding its regioselective and stereoselective behavior in reactions would be based on generalizations from other isocyanides rather than specific theoretical evidence for this molecule.

Conformational Analysis and Intermolecular Interactions in Reaction Systems

A thorough conformational analysis of this compound using computational methods has not been published. Such a study would involve identifying the various possible conformations (rotamers) of the molecule by rotating around its single bonds and calculating their relative energies to determine the most stable conformer(s). This information is crucial as the reactivity of a molecule can be influenced by its preferred three-dimensional structure.

Advanced Analytical Methodologies for Research on 1 Ethoxy 2 Isocyanoethane Transformations

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopy is a cornerstone in the analysis of 1-ethoxy-2-isocyanoethane reactions, offering non-destructive and highly detailed molecular-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed structural information about molecules in solution. For transformations involving this compound, ¹H and ¹³C NMR are used to track the disappearance of the starting material and the emergence of signals corresponding to intermediates and products.

¹H NMR provides information on the electronic environment of protons, allowing for the identification of the ethoxy and ethane (B1197151) moieties. Changes in the chemical shifts and coupling constants of the methylene (B1212753) protons (-CH₂-) adjacent to the isocyano and ethoxy groups can indicate transformations at the functional group.

¹³C NMR is particularly powerful for probing the unique isocyano functional group (-N⁺≡C⁻). The isocyanide carbon has a characteristic chemical shift, and its signal is often broadened or split due to quadrupolar relaxation and coupling with the adjacent ¹⁴N nucleus. wikipedia.org The coupling constant between the isocyanide ¹³C and the ¹⁴N nucleus is typically around 5 Hz, while the coupling to the adjacent carbon in the ethyl chain can be between 5-14 Hz. wikipedia.org Monitoring the changes in these specific signals provides direct evidence of reactions involving the isocyanide group. Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can also be employed to distinguish different species in a reaction mixture, aiding in the identification of transient intermediates. researchgate.net

Interactive Table: Predicted NMR Data for this compound
Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
¹HCH₃-CH₂-O-~1.2Triplet~7 Hz
¹HCH₃-CH₂-O-~3.5Quartet~7 Hz
¹H-O-CH₂-CH₂-NC~3.7Triplet~6 Hz
¹H-CH₂-CH₂-NC~3.4Triplet~6 Hz
¹³CCH₃ -CH₂-O-~15N/AN/A
¹³CCH₃-CH₂ -O-~66N/AN/A
¹³C-O-CH₂ -CH₂-NC~70N/AN/A
¹³C-CH₂-CH₂ -NC~45N/AJ(¹³C-¹⁴N) ~5-14 Hz
¹³C-CH₂-CH₂-NC ~158Triplet (due to ¹⁴N)J(¹³C-¹⁴N) ~5 Hz

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of molecules. It is extensively used for monitoring the progress of chemical reactions and identifying unknown products. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing reaction mixtures directly, allowing for the detection of starting materials, intermediates, and products in real-time. researchgate.net

In the context of this compound transformations, ESI-MS can track the decrease in the signal corresponding to the molecular ion of the starting material while simultaneously detecting the appearance of new ions corresponding to reaction products. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown product or intermediate, thereby facilitating its structural elucidation. beilstein-journals.org This is crucial when unexpected reaction pathways lead to novel compounds. The combination of liquid chromatography with ESI-HRMS (LC/ESI/HRMS) is a powerful approach for separating complex mixtures and obtaining high-quality mass data for each component. nih.gov

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the functional groups present in a molecule. They are particularly well-suited for studying reactions of this compound due to the distinct and strong vibrational signature of the isocyanide functional group.

The isocyanide (-N⁺≡C⁻) group exhibits a strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2165–2110 cm⁻¹. wikipedia.org The transformation of the isocyanide into other functional groups (e.g., amines, amides, or heterocycles) can be readily monitored by the disappearance of this characteristic band and the appearance of new bands corresponding to the newly formed groups (e.g., N-H stretching, C=O stretching).

Raman spectroscopy provides complementary information. While the isocyanide stretch is also Raman-active, other vibrations within the molecule can be observed. mcmaster.ca This can be useful for studying reactions where changes in the carbon skeleton or other non-polar bonds occur. researchgate.net The analysis of both IR and Raman spectra provides a more complete picture of the functional group transformations occurring during a reaction. researchgate.netdntb.gov.ua

Interactive Table: Characteristic IR Frequencies for Monitoring Isocyanide Reactions
Functional Group Vibrational Mode Characteristic Frequency Range (cm⁻¹) Intensity
Isocyanide (-N⁺≡C⁻)N≡C stretch2165 - 2110Strong, Sharp
Amine (N-H)N-H stretch3500 - 3300Medium
Nitrile (-C≡N)C≡N stretch2260 - 2220Medium, Sharp
Carbonyl (C=O)C=O stretch1800 - 1650Strong
Imine (C=N)C=N stretch1690 - 1640Variable

Chromatographic Methods for Reaction Monitoring and Product Purity Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for both qualitative and quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. It separates compounds based on their boiling points and polarity, with the mass spectrometer providing identification of the eluted components. jcsp.org.pk This method would be effective for monitoring the conversion of this compound and identifying volatile byproducts.

High-Performance Liquid Chromatography (HPLC) is used for compounds that are less volatile or thermally sensitive. jcsp.org.pk HPLC separates components based on their differential partitioning between a stationary and a mobile phase. Coupled with detectors like UV-Vis or mass spectrometry, HPLC is invaluable for assessing the purity of isolated products and quantifying the components in a reaction mixture. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Structural Confirmation of Derivatives

For reaction products that can be obtained as single crystals, X-ray crystallography provides unambiguous structural determination. This technique maps the electron density in a crystal to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute stereochemistry. While this compound itself is a liquid, its transformations may yield solid, crystalline derivatives. Obtaining the crystal structure of such a derivative provides definitive proof of its molecular structure, which is invaluable for confirming reaction pathways and understanding mechanistic details. researchgate.net

In Situ and Real-Time Spectroscopic Studies of Reaction Kinetics and Dynamics

In situ and real-time spectroscopic studies involve monitoring a chemical reaction as it happens, directly within the reaction vessel. ou.edu This approach provides crucial data on reaction kinetics and helps identify short-lived intermediates that might be missed by conventional analysis of quenched reaction aliquots. osti.gov

Techniques like Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy can be used with a probe immersed in the reaction mixture to continuously record IR spectra. researchgate.net This allows for the generation of concentration profiles for reactants, intermediates, and products over time. osti.gov Similarly, in situ Raman and UV-Vis spectroscopy can provide real-time kinetic data. ou.edunih.gov These dynamic studies are fundamental for developing a deep understanding of the reaction mechanism, identifying rate-determining steps, and optimizing reaction conditions. uu.nl

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of isocyanide chemistry with continuous-flow processes is a significant area of development, offering advantages in safety, efficiency, and scalability. Flow chemistry allows for the in-situ generation and immediate use of often volatile and odorous isocyanides, minimizing operator exposure and enabling reactions that are difficult to control in batch processes. Automated synthesis platforms, combined with flow chemistry, are being developed to accelerate the discovery of new molecules and optimize reaction conditions. However, there is no specific mention in the current scientific literature of 1-ethoxy-2-isocyanoethane being utilized or studied within these advanced automated or flow chemistry systems.

Exploration of Bioorthogonal and Bioconjugation Applications (in academic synthesis)

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Isocyanides are being explored as valuable tools in this field for labeling and modifying biomolecules due to their unique reactivity. Their small size and specific reaction pathways, such as [4+1] cycloadditions with tetrazines, make them attractive for these applications. Despite the potential of functionalized isocyanides in this area, there are no published studies detailing the use of this compound for bioorthogonal or bioconjugation purposes in academic synthesis.

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the selectivity (chemo-, regio-, and stereoselectivity) and efficiency of isocyanide reactions. Research is ongoing to discover new catalysts that can control the reactivity of the isocyanide group and enable the synthesis of complex molecules with high precision. While this is an active area of research for isocyanide chemistry in general, there is no specific information available on the development or use of novel catalytic systems designed for or tested with this compound.

Expanding the Scope of Isocyanide Chemistry through New Reaction Discoveries

The discovery of new reactions that expand the synthetic utility of isocyanides is a continuous endeavor in organic chemistry. This includes the exploration of novel multicomponent reactions, cycloadditions, and transition-metal-catalyzed transformations. The unique electronic structure of the isocyanide functional group offers opportunities for unprecedented chemical reactivity. However, a review of the current literature reveals no new reaction discoveries where this compound is a key reactant or plays a significant role.

Q & A

Q. What are the recommended synthetic routes for 1-ethoxy-2-isocyanoethane, and how can purity be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or isocyanide-forming reactions. For example, reacting 1-ethoxy-2-iodoethane with silver cyanide (AgCN) under controlled conditions may yield the isocyano derivative. Purity optimization involves rigorous purification steps:
  • Distillation : Fractional distillation under reduced pressure to isolate the product .
  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to remove byproducts .
  • Analytical Validation : Confirm purity via GC-MS (>95%) and 1^1H/13^13C NMR to verify absence of residual solvents or unreacted precursors .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H NMR (δ ~2.7 ppm for CH2_2-N≡C; δ ~1.2–3.5 ppm for ethoxy groups) and 13^13C NMR (δ ~120–130 ppm for isocyanide carbon) .
  • IR Spectroscopy : Strong absorption at ~2100–2150 cm1^{-1} (N≡C stretching) confirms the isocyano group .
  • Mass Spectrometry : Molecular ion peak at m/z 115 (C5_5H9_9NO) and fragmentation patterns validate the structure .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Due to the reactivity of the isocyano group and potential toxicity:
  • Ventilation : Use fume hoods for all procedures to avoid inhalation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact .
  • Storage : Store in amber glass bottles at 4°C under inert gas (e.g., argon) to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Key steps:
  • Geometry Optimization : Minimize energy for reactant/product structures .
  • Reaction Pathways : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in [2+1] or [4+1] cycloadditions .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to refine kinetic predictions .

Q. How can researchers resolve contradictions in kinetic data for this compound hydrolysis?

  • Methodological Answer : Contradictory rate constants often arise from solvent polarity or trace water. Strategies include:
  • Controlled Experiments : Repeat hydrolysis in anhydrous solvents (e.g., DMF) with Karl Fischer titration to monitor water content .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers; use Bayesian inference to model uncertainty .
  • In Situ Monitoring : Employ UV-Vis or Raman spectroscopy to track real-time reaction progress .

Q. What strategies enhance the stability of this compound in catalytic applications?

  • Methodological Answer : Stabilization approaches include:
  • Ligand Design : Introduce sterically hindered ligands (e.g., bulky phosphines) to shield the isocyano group during catalysis .
  • Low-Temperature Reactions : Conduct reactions at –20°C to slow decomposition .
  • Additives : Use radical inhibitors (e.g., BHT) to suppress oxidative degradation .

Q. How can isotopic labeling (13^{13}13C, 15^{15}15N) elucidate the mechanistic role of this compound in organometallic complexes?

  • Methodological Answer : Isotopic studies involve:
  • Synthesis : Prepare 13^{13}C-labeled isocyanoethane via 13^{13}C-enriched KCN in the substitution step .
  • NMR Tracking : Use 13^{13}C-1^1H HSQC to observe binding dynamics in Pd or Ru complexes .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Data Presentation Guidelines

  • Tables : Include raw kinetic data (e.g., rate constants, R2^2 values) with error margins (±SD) .
  • Figures : Use Arrhenius plots or molecular orbital diagrams to visualize computational results .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.